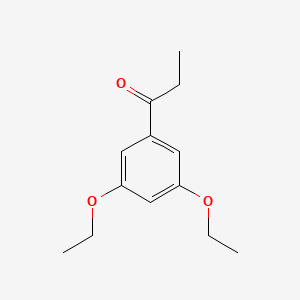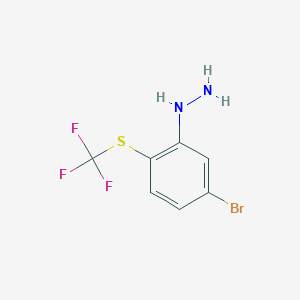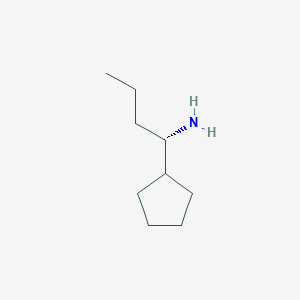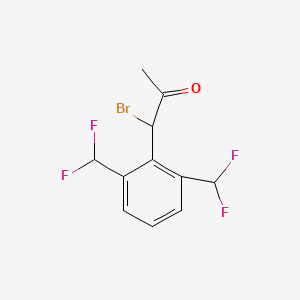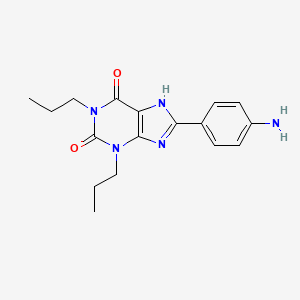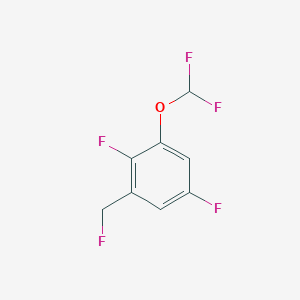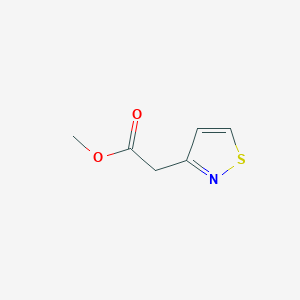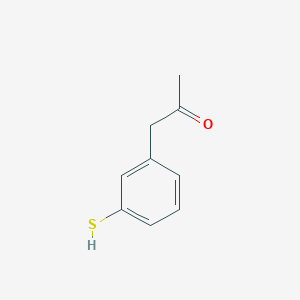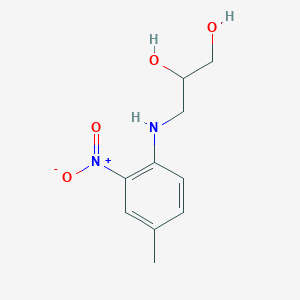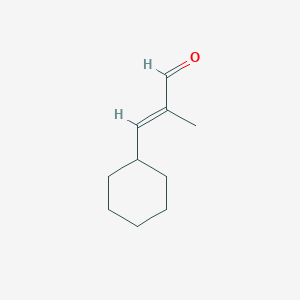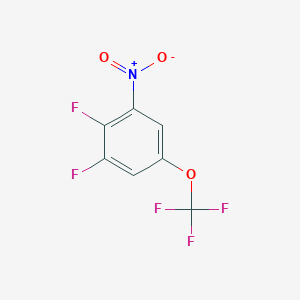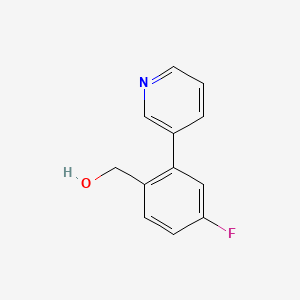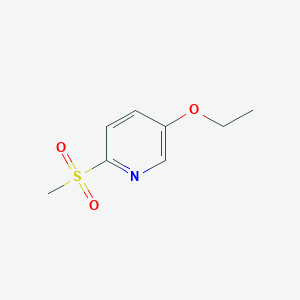
5-Ethoxy-2-mesylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-mesylpyridine is an organic compound with the molecular formula C8H11NO3S It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 5-position and a mesyl (methylsulfonyl) group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-mesylpyridine typically involves the introduction of the ethoxy and mesyl groups onto the pyridine ring. One common method is the reaction of 5-ethoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-mesylpyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The mesyl group can be reduced to a methyl group under specific conditions.
Substitution: The mesyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include 5-ethoxy-2-pyridinecarboxaldehyde or 5-ethoxy-2-pyridinecarboxylic acid.
Reduction: The major product is 5-ethoxy-2-methylpyridine.
Substitution: Products vary depending on the nucleophile used, such as 5-ethoxy-2-aminopyridine or 5-ethoxy-2-thiopyridine.
Scientific Research Applications
5-Ethoxy-2-mesylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-mesylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and mesyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-2-methylpyridine: Lacks the mesyl group, making it less reactive in certain substitution reactions.
2-Mesylpyridine: Lacks the ethoxy group, affecting its solubility and reactivity.
5-Ethoxy-2-chloropyridine: Contains a chloro group instead of a mesyl group, leading to different reactivity patterns.
Uniqueness
5-Ethoxy-2-mesylpyridine is unique due to the combination of the ethoxy and mesyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Properties
CAS No. |
1003712-05-7 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-ethoxy-2-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-7-4-5-8(9-6-7)13(2,10)11/h4-6H,3H2,1-2H3 |
InChI Key |
XSYGVFORXBZJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


